3-Dibenzofuranol, 8-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dibenzofuranol, 8-chloro- is a member of the chlorinated dibenzofurans family, which are organic compounds containing a chlorine atom attached to a dibenzofuran moiety. These compounds are known for their aromatic hydrocarbon structure and are often found as industrial by-products or pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dibenzofuranol, 8-chloro- typically involves the chlorination of dibenzofuran followed by hydroxylation. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of chlorinated dibenzofurans, including 3-Dibenzofuranol, 8-chloro-, is not common due to their toxic nature. These compounds are usually produced in small amounts as unwanted impurities during the manufacturing of other chlorinated products .
Chemical Reactions Analysis
Types of Reactions
3-Dibenzofuranol, 8-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dibenzofuran-3,8-dione.
Reduction: Formation of 3-dibenzofuranol.
Substitution: Formation of 3-dibenzofuranol derivatives depending on the substituent used.
Scientific Research Applications
3-Dibenzofuranol, 8-chloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic hydrocarbons.
Biology: Investigated for its effects on biological systems, particularly its interaction with the aryl hydrocarbon receptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the development of analytical methods for detecting chlorinated pollutants.
Mechanism of Action
The mechanism of action of 3-Dibenzofuranol, 8-chloro- involves its binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes. This process mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-3-chlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Uniqueness
3-Dibenzofuranol, 8-chloro- is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. Compared to other chlorinated dibenzofurans, it has distinct properties that make it a valuable compound for studying the effects of chlorinated aromatic hydrocarbons .
Properties
CAS No. |
51596-39-5 |
---|---|
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
8-chlorodibenzofuran-3-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1-6,14H |
InChI Key |
UOLJISJGODSFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.